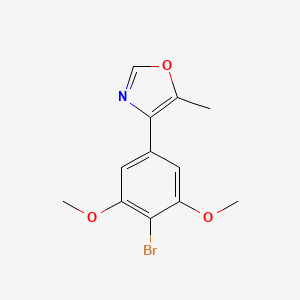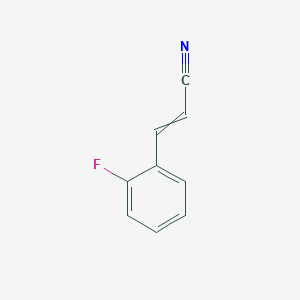![molecular formula C14H17N3O B8380795 4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile](/img/structure/B8380795.png)
4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9-Oxa-3,7-diazabicyclo[331]non-3-ylmethyl)benzonitrile is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile typically involves the aminomethylation of triethylammonium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-olates and their sulfur and selenium analogs . The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the bicyclic structure.
Applications De Recherche Scientifique
4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Uniqueness
4-(9-Oxa-3,7-diazabicyclo[3.3.1]non-3-ylmethyl)benzonitrile is unique due to its specific bicyclic structure with nitrogen and oxygen atoms, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17N3O |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
4-(9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-ylmethyl)benzonitrile |
InChI |
InChI=1S/C14H17N3O/c15-5-11-1-3-12(4-2-11)8-17-9-13-6-16-7-14(10-17)18-13/h1-4,13-14,16H,6-10H2 |
Clé InChI |
ORLSUELOGXPKEV-UHFFFAOYSA-N |
SMILES canonique |
C1C2CN(CC(O2)CN1)CC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)nicotinamide](/img/structure/B8380726.png)

![2-[(4-Fluorophenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B8380740.png)






![5-{2-[(Pyridin-4-ylmethyl)-carbamoyl]-pyridin-4-yl}-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B8380803.png)
![1-(2,4-Difluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8380810.png)
